(2S,3S,4S,5R,6R)-6-[bis(4-cyanophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S,3S,4S,5R,6R)-6-[bis(4-cyanophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule characterized by its multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6R)-6-[bis(4-cyanophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and the use of specific reagents to achieve the desired configuration. Common synthetic routes may include:
Protection of Hydroxyl Groups: Using protecting groups such as silyl ethers to protect hydroxyl groups during the synthesis.
Formation of the Oxane Ring: Cyclization reactions to form the oxane ring structure.
Introduction of Cyanophenyl Groups: Using nucleophilic substitution reactions to introduce the bis(4-cyanophenyl)methoxy group.
Final Deprotection and Purification: Removing protecting groups and purifying the final product using techniques like chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R,6R)-6-[bis(4-cyanophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The cyanophenyl groups can be reduced to amines.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogenation with palladium catalyst).
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
(2S,3S,4S,5R,6R)-6-[bis(4-cyanophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3S,4S,5R,6R)-6-[bis(4-cyanophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4S,5R,6R)-6-[bis(4-methoxyphenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid: Similar structure but with methoxy groups instead of cyanophenyl groups.
(2S,3S,4S,5R,6R)-6-[bis(4-nitrophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid: Similar structure but with nitrophenyl groups instead of cyanophenyl groups.
Uniqueness
The presence of bis(4-cyanophenyl)methoxy groups in (2S,3S,4S,5R,6R)-6-[bis(4-cyanophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid imparts unique chemical and biological properties, such as enhanced binding affinity to certain molecular targets and distinct reactivity patterns.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
402491-30-9 |
---|---|
Molecular Formula |
C21H18N2O7 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[bis(4-cyanophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18N2O7/c22-9-11-1-5-13(6-2-11)18(14-7-3-12(10-23)4-8-14)29-21-17(26)15(24)16(25)19(30-21)20(27)28/h1-8,15-19,21,24-26H,(H,27,28)/t15-,16-,17+,19-,21+/m0/s1 |
InChI Key |
IPWWFVALEDKGPE-BHWDSYMASA-N |
Isomeric SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.